N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a benzo[d]thiazole core substituted at the 6-position with an N,N-dimethylsulfamoyl group, linked via a carboxamide bridge to a 2,3-dihydrobenzo[b][1,4]dioxine moiety.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-21(2)28(23,24)11-7-8-12-16(9-11)27-18(19-12)20-17(22)15-10-25-13-5-3-4-6-14(13)26-15/h3-9,15H,10H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGGURVNHDLWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole Class
Substituent Variations on the Benzothiazole Core
- Nitro-substituted benzothiazoles: Compounds like N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) feature a nitro group at the 6-position. Nitro groups are strong electron-withdrawing substituents, which may enhance reactivity but reduce metabolic stability.
- Carboxamide-linked benzothiazoles : N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides (e.g., 10a–10l) have dual carboxamide groups. The target compound’s single carboxamide linkage to a dioxine moiety may reduce steric hindrance, improving binding to flat enzymatic pockets .
Table 1: Substituent Effects on Benzothiazole Derivatives
Heterocyclic Linkages
- Dioxine vs. Triazole/Thiadiazole Linkages : The target compound’s 1,4-dioxine linkage provides a planar, oxygen-rich scaffold, contrasting with triazole-thiones (e.g., compounds 7–9 in ) that exhibit tautomerism. Triazole-thiones show thione-to-thiol tautomerism, which influences their electronic properties and binding modes .
Table 2: Spectral Comparison of Heterocyclic Motifs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
